molecular formula C23H21O4P B105574 Dimethyl 2-(triphenylphosphoranylidene)malonate CAS No. 19491-23-7

Dimethyl 2-(triphenylphosphoranylidene)malonate

Cat. No.: B105574
CAS No.: 19491-23-7
M. Wt: 392.4 g/mol
InChI Key: BXNHZDBICLFYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(triphenylphosphoranylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a triphenylphosphoranylidene group attached to the malonic acid moiety, which is esterified with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester typically involves the reaction of malonic acid with triphenylphosphine and dimethyl sulfate. The reaction proceeds through the formation of an intermediate ylide, which then reacts with the malonic acid to form the desired ester. The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid and facilitate the formation of the ylide intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carboxylic acids: Formed through hydrolysis of the ester group

    Substituted acetic acids: Formed through decarboxylation

    Substituted malonic esters: Formed through alkylation reactions

Scientific Research Applications

Dimethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester involves the formation of reactive intermediates, such as ylides and enolates, which participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the triphenylphosphoranylidene group, which stabilizes the formation of these intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(triphenylphosphoranylidene)malonate is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other malonic esters may not be as effective .

Properties

CAS No.

19491-23-7

Molecular Formula

C23H21O4P

Molecular Weight

392.4 g/mol

IUPAC Name

dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate

InChI

InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

BXNHZDBICLFYJE-UHFFFAOYSA-N

SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.